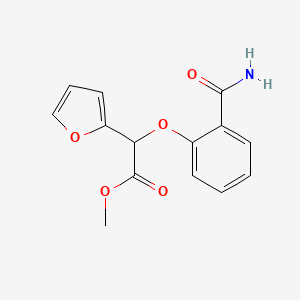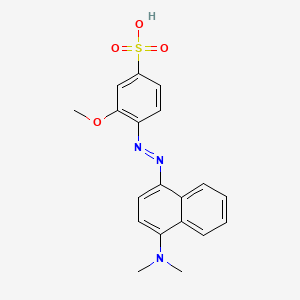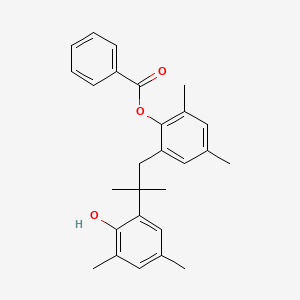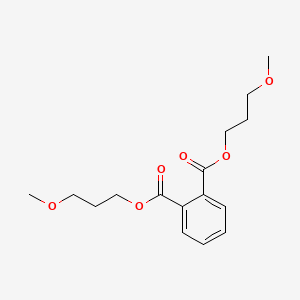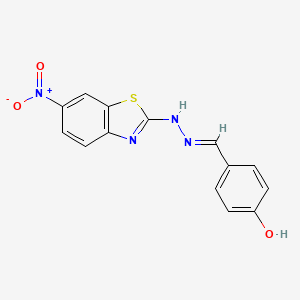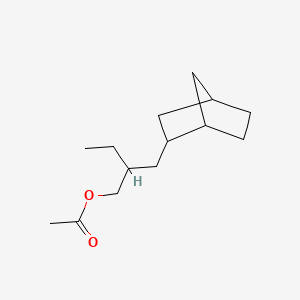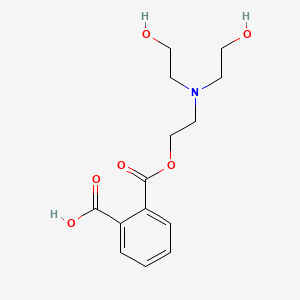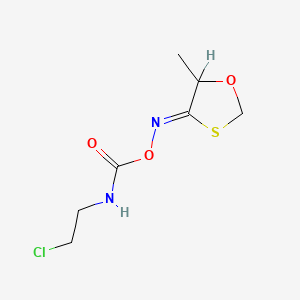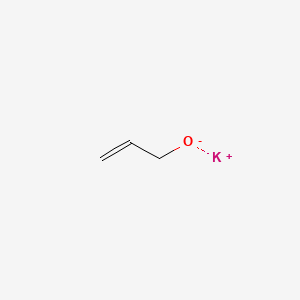
2-Propen-1-ol, potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-ol, potassium salt, also known as potassium allyl alcoholate, is an organic compound with the molecular formula C3H5OK. It is derived from allyl alcohol (2-Propen-1-ol), which is a colorless liquid with a pungent odor. This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydrolysis of Allyl Chloride: One common method to prepare allyl alcohol involves the hydrolysis of allyl chloride (CH2=CHCH2Cl) with potassium hydroxide (KOH). The reaction proceeds as follows[ \text{CH}_2=\text{CHCH}_2\text{Cl} + \text{KOH} \rightarrow \text{CH}_2=\text{CHCH}_2\text{OH} + \text{KCl} ]
Rearrangement of Propylene Oxide: Another method involves the rearrangement of propylene oxide in the presence of potassium alum at high temperatures.
Industrial Production Methods
Industrial production of 2-Propen-1-ol, potassium salt typically involves the large-scale hydrolysis of allyl chloride using potassium hydroxide. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Reduction: It can be reduced to propanol (CH3CH2CH2OH) using hydrogen in the presence of a catalyst.
Substitution: The hydroxyl group in 2-Propen-1-ol can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Hydrogen (H2) with a nickel or palladium catalyst
Substitution Reagents: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Acrolein, Acrylic acid
Reduction: Propanol
Substitution: Allyl chloride, Allyl bromide
Aplicaciones Científicas De Investigación
2-Propen-1-ol, potassium salt has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is used in the production of flame-resistant materials, drying oils, and plasticizers.
Mecanismo De Acción
The mechanism of action of 2-Propen-1-ol, potassium salt involves its interaction with various molecular targets and pathways. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of acrolein or acrylic acid. In reduction reactions, it is reduced to propanol by hydrogen in the presence of a catalyst. The hydroxyl group in 2-Propen-1-ol can also participate in substitution reactions, leading to the formation of various substituted products .
Comparación Con Compuestos Similares
2-Propen-1-ol, potassium salt can be compared with other similar compounds such as:
Allyl Alcohol (2-Propen-1-ol): The parent compound from which this compound is derived. It has similar chemical properties but lacks the potassium ion.
Propanol (CH3CH2CH2OH): A reduction product of 2-Propen-1-ol. It is a saturated alcohol with different chemical reactivity.
Acrylic Acid (CH2=CHCOOH): An oxidation product of 2-Propen-1-ol. It is a carboxylic acid with different functional properties.
The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions and its applications in various scientific fields .
Propiedades
Número CAS |
33374-41-3 |
|---|---|
Fórmula molecular |
C3H5KO |
Peso molecular |
96.17 g/mol |
Nombre IUPAC |
potassium;prop-2-en-1-olate |
InChI |
InChI=1S/C3H5O.K/c1-2-3-4;/h2H,1,3H2;/q-1;+1 |
Clave InChI |
BKPMJZIIPMGMPS-UHFFFAOYSA-N |
SMILES canónico |
C=CC[O-].[K+] |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



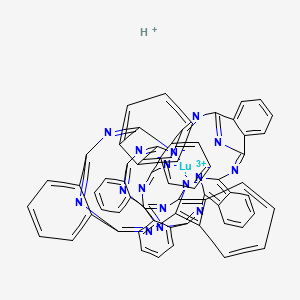
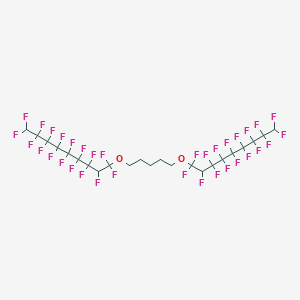
![2,2'-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol](/img/structure/B12681819.png)
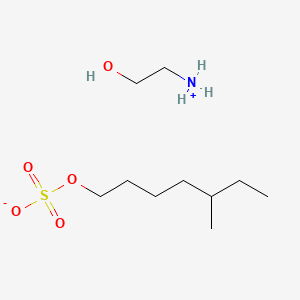
![2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 2-aminoacetate](/img/structure/B12681829.png)
